7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone
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Overview
Description
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 4-fluorophenyl group, which is connected to a phenyl-indanone moiety. The presence of the fluorophenyl group is significant in medicinal chemistry for modulating metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone typically involves the following steps:
Formation of Piperazine Derivatives: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Coupling with Indanone: The final step involves coupling the piperazine derivative with 3-phenyl-1-indanone under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indanone moiety, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Fluorophenylpiperazine: Shares the piperazine and fluorophenyl moieties but lacks the indanone structure.
3-Phenyl-1-indanone: Contains the indanone moiety but lacks the piperazine and fluorophenyl groups.
Uniqueness: 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is unique due to the combination of the piperazine ring, fluorophenyl group, and indanone moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenyl-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O/c26-19-9-11-20(12-10-19)27-13-15-28(16-14-27)23-8-4-7-21-22(17-24(29)25(21)23)18-5-2-1-3-6-18/h1-12,22H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCBQYTDKLCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC=CC4=C3C(=O)CC4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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